2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a dimethylphenylamino group, and a thiadiazole ring
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions. This step often involves the use of reagents such as thiosemicarbazide and carbon disulfide.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with an appropriate electrophile.
Introduction of the Dimethylphenylamino Group: This step involves the reaction of a dimethylphenylamine derivative with an activated intermediate, such as an acyl chloride or an ester.
Final Coupling Reaction: The final step involves the coupling of the previously synthesized intermediates to form the target compound. This step may require the use of coupling reagents and specific reaction conditions to achieve high yields.
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups, such as carbonyl groups, to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule and the formation of smaller fragments.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups, leading to variations in its chemical and biological properties.
Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents can be compared to highlight the unique features of the target compound. These derivatives may exhibit different reactivity, stability, and biological activity.
Phenoxyacetic Acid Derivatives: Compounds with a phenoxyacetic acid moiety can be compared to understand the influence of this functional group on the overall properties of the molecule.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S2/c1-11-5-12(2)7-14(6-11)23-18(28)10-30-20-26-25-19(31-20)24-17(27)9-29-16-4-3-13(21)8-15(16)22/h3-8H,9-10H2,1-2H3,(H,23,28)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNZVLJXPDBIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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